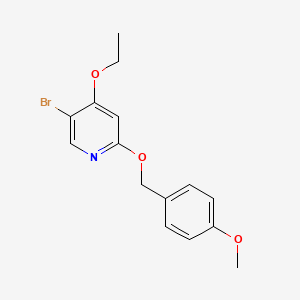

5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

Übersicht

Beschreibung

“5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” is a chemical compound with the molecular formula C15H16BrNO3 . It is a complex organic compound that contains bromine, ethoxy, and methoxybenzyl groups attached to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” can be represented by the InChI string:InChI=1S/C13H12BrNO2/c1-16-12-5-2-10 (3-6-12)9-17-13-7-4-11 (14)8-15-13/h2-8H,9H2,1H3 . The Canonical SMILES representation is COC1=CC=C (C=C1)COC2=NC=C (C=C2)Br . Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” is 294.14 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 293.00514 g/mol . The topological polar surface area is 31.4 Ų .Wissenschaftliche Forschungsanwendungen

Photophysical and Photochemical Properties

Synthesis and Characterization : 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine derivatives have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives, particularly zinc(II) phthalocyanine compounds containing benzenesulfonamide groups, exhibit potential as photosensitizers for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Photodynamic Therapy Potential : The same class of compounds, due to their solubility, fluorescence, singlet oxygen production, and photostability, are considered potential candidates for photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Bromination and Tautomeric Structures

- Bromination of Pyridines : Research shows that bromination of pyridine derivatives, including those related to 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine, yields insights into tautomeric structures and their effects on bromination reactions (Kolder & Hertog, 2010).

Synthesis of Heterocyclic Compounds

- Regiospecific Allylic Bromination : The compound has been utilized in the synthesis of a series of heterocyclic compounds through regiospecific allylic bromination, demonstrating its role in heterocyclic synthesis (Martins, 2002).

Antiviral Activity

- Potential Antiviral Applications : Some derivatives of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine exhibit inhibitory activity against retrovirus replication, suggesting potential applications in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Nitration and Structural Influence

- Nitration of Pyridine Derivatives : Studies have investigated the nitration of pyridine-N-oxide derivatives containing bromine and ethoxy groups, contributing to the understanding of how various substituents influence nitration reactions (Hertog, Kolder, & Combe, 2010).

Eigenschaften

IUPAC Name |

5-bromo-4-ethoxy-2-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-3-19-14-8-15(17-9-13(14)16)20-10-11-4-6-12(18-2)7-5-11/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVITBWJKSORBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)OCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)

![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)

![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)